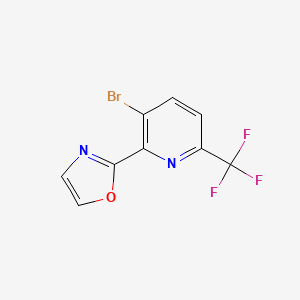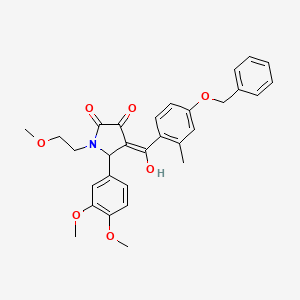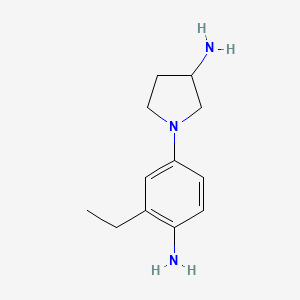
Bis(N-tert-butylsalicylideneiminato)copper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N-tert-butylsalicylideneiminato)copper(II) is a coordination compound that belongs to the class of Schiff base complexes. These complexes are formed by the condensation of salicylaldehyde with amines, resulting in the formation of imine (Schiff base) ligands. The copper(II) ion in this compound is coordinated by two N-tert-butylsalicylideneiminato ligands, forming a stable complex with interesting chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-tert-butylsalicylideneiminato)copper(II) typically involves the reaction of copper(II) acetate with N-tert-butylsalicylideneimine in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for Bis(N-tert-butylsalicylideneiminato)copper(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(N-tert-butylsalicylideneiminato)copper(II) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper(II) center can be further oxidized.
Reduction: The copper(II) center can be reduced to copper(I) under suitable conditions.
Substitution: Ligand substitution reactions can occur, where the N-tert-butylsalicylideneiminato ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized copper complexes.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(N-tert-butylsalicylideneiminato)copper(II) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Bis(N-tert-butylsalicylideneiminato)copper(II) involves the coordination of the copper(II) ion with the N-tert-butylsalicylideneiminato ligands. This coordination stabilizes the copper(II) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(N-n-butylsalicylideneiminato)cobalt(II): Similar structure but with cobalt(II) instead of copper(II).
Bis(N-tert-butylsalicylideneiminato)cobalt(II): Similar structure with cobalt(II) and tert-butyl groups.
Bis(N-n-butylsalicylideneiminato)copper(II): Similar structure with n-butyl groups instead of tert-butyl groups.
Uniqueness
Bis(N-tert-butylsalicylideneiminato)copper(II) is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the stability of the complex. This makes it particularly useful in catalytic applications where stability and reactivity are important.
Eigenschaften
Molekularformel |
C22H28CuN2O2 |
|---|---|
Molekulargewicht |
416.0 g/mol |
IUPAC-Name |
copper;2-(tert-butyliminomethyl)phenolate |
InChI |
InChI=1S/2C11H15NO.Cu/c2*1-11(2,3)12-8-9-6-4-5-7-10(9)13;/h2*4-8,13H,1-3H3;/q;;+2/p-2 |
InChI-Schlüssel |
IYIIRKIYEIAOLM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)N=CC1=CC=CC=C1[O-].CC(C)(C)N=CC1=CC=CC=C1[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4,5-Dimethoxy-2-nitrophenyl)-2,5-dimethylfuran-3-YL]ethan-1-one](/img/structure/B12891835.png)


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)

![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)







